Cas no 2248173-38-6 ((2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol)

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a chiral fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (R)-configuration and fluorinated aromatic ring enhance its utility as a building block for bioactive compounds, offering improved metabolic stability and binding affinity in drug discovery. The presence of a hydroxyl group and a methyl substituent provides versatility for further functionalization, enabling the synthesis of analogs with tailored properties. This compound is particularly valuable in the development of CNS-targeting agents and enzyme inhibitors due to its balanced lipophilicity and electronic effects. High-purity grades ensure reproducibility in synthetic applications.
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol structure
2248173-38-6 structure
Product Name:(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
CAS No:2248173-38-6
MF:C9H12FNO
MW:169.196085929871
CID:5805547
PubChem ID:137939112
Update Time:2025-06-08

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
    • 2248173-38-6
    • EN300-6506964
    • Inchi: 1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m1/s1
    • InChI Key: ACGQZTHQUDQWKA-SSDOTTSWSA-N
    • SMILES: FC1=CN=CC(=C1)C[C@@H](C)CO

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 33.1Ų

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Additional information on (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol

Introduction to (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol (CAS No. 2248173-38-6)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol, identified by its CAS number 2248173-38-6, has garnered significant attention due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in medicinal chemistry.

The molecular structure of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol consists of a fluorinated pyridine ring linked to a chiral propanol moiety. The presence of the fluorine atom introduces electronic and steric effects that can modulate the compound's interactions with biological targets. This structural feature has been extensively studied in the context of drug design, as fluorine substitution often enhances metabolic stability and binding affinity.

In recent years, there has been a growing interest in the development of fluorinated heterocycles as pharmacophores. These compounds have shown remarkable potential in various therapeutic areas, including oncology, neurology, and infectious diseases. The fluoropyridine scaffold, in particular, has been widely explored for its ability to interact with enzymes and receptors in a highly specific manner. This specificity is crucial for developing drugs with improved efficacy and reduced side effects.

The chiral center at the (2R) position in (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol adds another layer of complexity to its pharmacological profile. Chirality is a fundamental aspect of many biologically active molecules, as the spatial arrangement of atoms can significantly influence their biological activity. The (R) configuration at the stereocenter has been shown to enhance binding affinity to certain biological targets, making it an attractive feature for drug development.

Recent studies have demonstrated that (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol exhibits inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, research has shown that this compound interacts with enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes and obesity. Additionally, its interaction with specific receptors has been linked to anti-inflammatory and analgesic effects.

The synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, have been employed to achieve high enantiomeric purity. These synthetic strategies are critical for ensuring that the final product possesses the desired biological activity without unwanted side effects.

One of the most compelling aspects of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is its potential for further derivatization. By modifying different parts of its molecular structure, researchers can explore new analogs with enhanced pharmacological properties. This flexibility makes it an ideal candidate for structure-based drug design approaches, where computational modeling is used to predict how changes in the molecule's structure will affect its biological activity.

The pharmaceutical industry has recognized the significance of compounds like (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol due to their potential therapeutic applications. Several companies are currently engaged in research programs aimed at developing novel drugs based on similar chemical scaffolds. These efforts are supported by significant investments in research and development, reflecting the high demand for innovative therapeutic solutions.

In conclusion, (2R)-3-(5-Fluoropyridinyl)-2-methylpropanalcohol (CAS No. 2248173 38 6) represents a promising chemical entity with significant potential in medicinal chemistry. Its unique structural features, including the fluorinated pyridine ring and chiral propanol moiety, make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new biological activities and synthetic strategies for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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